molecular formula C17H21N3O3 B4522627 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)butanamide

Cat. No.: B4522627
M. Wt: 315.37 g/mol
InChI Key: IZFMEBUQMWGNKZ-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)butanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a butanamide chain terminated by a tetrahydrofuranmethyl group. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in drug candidates targeting neurological and inflammatory pathways . This compound is structurally related to naldemedine tosylate, an opioid antagonist, where the 1,2,4-oxadiazole component contributes to receptor binding affinity .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15(18-12-14-8-5-11-22-14)9-4-10-16-19-17(20-23-16)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFMEBUQMWGNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)butanamide is a synthetic derivative of oxadiazoles, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3O2C_{14}H_{17}N_{3}O_{2} with a molecular weight of approximately 255.30 g/mol. The structure features a 1,2,4-oxadiazole ring, a phenyl group, and a tetrahydrofuran moiety that contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₂
Molecular Weight255.30 g/mol
Boiling Point443.7 °C
Density1.238 g/cm³
Flash Point222.1 °C

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including antimicrobial , anti-inflammatory , antitumor , and antiviral properties. The specific compound in focus has shown promising results in various studies.

Antimicrobial Activity

A study highlighted the synthesis and evaluation of oxadiazole derivatives for antimicrobial efficacy against several bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antiviral Activity

Recent investigations into the compound's antiviral properties revealed its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). Structure-activity relationship studies identified modifications that enhanced its potency, achieving an IC50 value of 5.27 μM against Mpro, suggesting its utility as a lead compound for further drug development against COVID-19 .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can form hydrogen bonds with active sites in enzymes, inhibiting their function.
  • Receptor Modulation : The phenyl group enhances binding affinity through hydrophobic interactions.
  • Structural Stability : The tetrahydrofuran moiety contributes to the overall stability and bioavailability of the compound.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar oxadiazole derivatives:

  • Antimicrobial Study : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties. Compounds showed significant inhibition against Staphylococcus aureus and Candida albicans.
  • Antiviral Research : Investigations into oxadiazole derivatives as Mpro inhibitors yielded promising results for potential COVID-19 treatments, showcasing modifications that improved inhibitory efficacy.

Comparison with Similar Compounds

N-(4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7a)

  • Structure : Contains a benzamide group and methoxy linker instead of the tetrahydrofuranmethyl-butaneamide chain.
  • Synthesis : High yield (96%) via condensation reactions, with IR data confirming NH (3420 cm⁻¹) and carbonyl (1682 cm⁻¹) stretches .

5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-3-amine (3ag)

  • Structure : Incorporates a trifluoromethylphenyl group and biphenyl system.
  • Synthesis : Requires 8-day reaction time with AcOH and molecular sieves, followed by chromatography .
  • Key Differences : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve pharmacokinetics but reduce solubility compared to the tetrahydrofuranmethyl derivative.

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

  • Structure : Substitutes the phenyl group with 4-chlorophenyl and lacks the tetrahydrofuranmethyl moiety.
  • Properties: Molecular formula C₁₂H₁₂ClN₃O₂ (simpler structure) with CAS No. 876723-61-4 .

Functional Analogues

SN00797439 (N-(4-Chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide)

  • Bioactivity: Reduces parasitic xL3 motility by >70%, inducing a "coiled" phenotype .
  • Key Differences : The pyrrolidinecarboxamide group may enhance rigidity and hydrogen bonding, differing from the flexible tetrahydrofuranmethyl chain in the target compound.

EA32 (5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[3,4-d][1,2,4]triazin-4-one)

  • Structure: Combines 1,2,4-oxadiazole with thiophene and pyrazolotriazinone systems.
  • Key Differences: The thiophene and triazinone groups may confer distinct electronic properties, affecting solubility and target selectivity.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Molecular Weight ~345.4 g/mol ~313.3 g/mol ~281.7 g/mol
LogP (Predicted) ~2.8 ~2.5 ~3.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 4
Bioactivity Opioid antagonism Not reported Not reported

Notes:

  • The tetrahydrofuranmethyl group in the target compound increases molecular weight and logP compared to furan- or chlorophenyl-substituted analogues, suggesting enhanced membrane permeability.
  • The 1,2,4-oxadiazole core contributes to metabolic stability across all compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)butanamide
Reactant of Route 2
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)butanamide

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